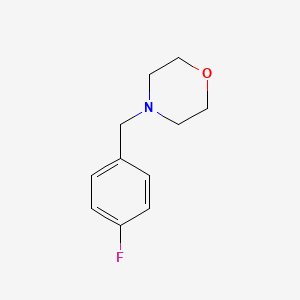

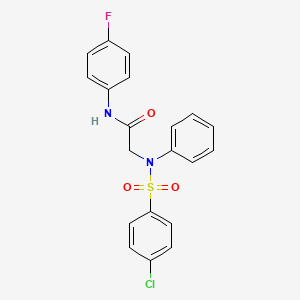

![molecular formula C12H13Cl2N3OS B2552398 5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 792941-79-8](/img/structure/B2552398.png)

5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

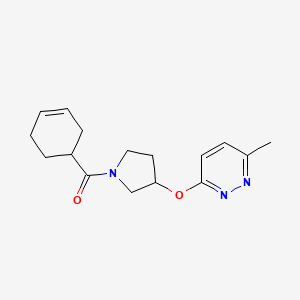

Overview

Description

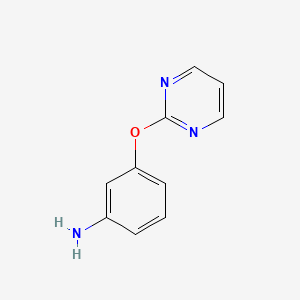

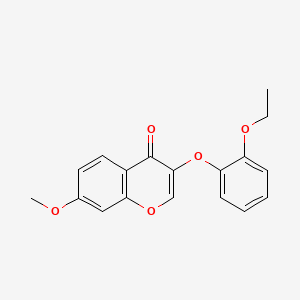

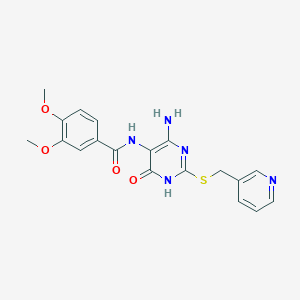

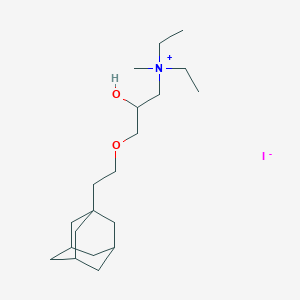

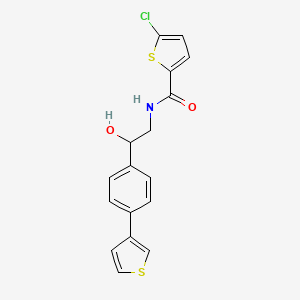

The compound "5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The presence of the 2,4-dichlorophenoxy moiety suggests potential herbicidal properties, as this group is commonly found in herbicides. The triazole core is a versatile scaffold in medicinal chemistry, often associated with antifungal, antibacterial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of triazole-thiols with various halides. For example, indium trichloride-mediated reactions in aqueous media have been used to prepare substituted methylthio triazole derivatives with high yields . Another approach involves the reaction of amino-triazole-thiones with halogenated compounds, such as 2-(2,4-dichlorophenoxy)acetyl chloride, to yield novel triazole compounds . These methods highlight the versatility of triazole chemistry and the potential pathways for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystal system, space group, and dihedral angles between rings . The presence of substituents on the triazole ring can significantly influence the overall geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

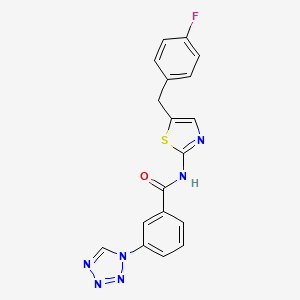

Triazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases , or reactions with chloroacetyl chloride to yield thiazolidinone derivatives . The reactivity of the triazole-thiol group is a key factor in these transformations, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy . These techniques provide insights into the electronic structure, functional groups, and molecular interactions. Theoretical calculations, such as density functional theory (DFT), can complement experimental data, offering predictions on vibrational frequencies, molecular orbitals, and non-linear optical properties .

Scientific Research Applications

Synthesis and Medicinal Chemistry

- A series of 1,2,4-triazoles, including those with a (2,4-dichlorophenoxy) moiety, were synthesized and tested for anti-inflammatory and molluscicidal activities. Some compounds demonstrated potent anti-inflammatory effects and promising molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

- The synthesis of triazole derivatives incorporating a (2,4-dichlorophenoxy) component revealed significant antimicrobial activity against bacterial and fungal growth (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).

Biological Activities

- Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit showed substantial antifungal activity against specific pathogens (Yu-gu, 2015).

- Novel triazole derivatives were synthesized and exhibited good to moderate antimicrobial activities, demonstrating their potential as effective agents in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Chemical Characterization and Synthesis Techniques

- The crystal structure of a compound similar to the one was analyzed, providing insights into the molecular geometry and interactions within the crystal lattice (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, & Shen, Jian, 2008).

- Another study focused on the synthesis of heterocyclic compounds derived from a similar structure, exploring their potential as inhibitors of lipase and α-glucosidase, enzymes relevant in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antifungal Properties

- Triazole derivatives incorporating quinoline were synthesized and showed significant antimicrobial activities, highlighting the potential of these compounds in medical applications (D'Souza, Nayak, D'mello, & Dayananda, 2020).

- A study on the synthesis and biological evaluation of Schiff bases tethered with 1,2,4-triazole and pyrazole rings revealed antioxidant and α-glucosidase inhibitory activities, suggesting potential therapeutic applications (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, El Abbes Faouzi, & Ansar, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3OS/c1-17-11(15-16-12(17)19)3-2-6-18-10-5-4-8(13)7-9(10)14/h4-5,7H,2-3,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDAXTYIYSQLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)